

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxyisoquinoline

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Compound of Interest

Compound Name: 3-Hydroxyisoquinoline

Cat. No.: B164757

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Abstract

3-Hydroxyisoquinoline, a heterocyclic aromatic organic compound, is a versatile building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Hydroxyisoquinoline**, including its melting point, boiling point, tautomerism, and spectral characteristics. Detailed experimental protocols for the determination of key properties such as pKa, solubility, and logP are provided, alongside a discussion of its role as a pharmacophore, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

The physicochemical properties of **3-Hydroxyisoquinoline** are crucial for its application in drug design and materials science. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NO	[1]
Molecular Weight	145.16 g/mol	[1]
Appearance	White to yellow to orange crystalline powder	
CAS Number	7651-81-2	[1]
Synonyms	3-Isoquinolinol, Isoquinolin-3(2H)-one	

Thermal Properties

Property	Value	Reference
Melting Point	192-194 °C	
Boiling Point	267 °C	

Acidity and Lipophilicity

Experimentally determined values for the pKa, aqueous solubility, and logP of **3-Hydroxyisoquinoline** are not readily available in the literature. However, data for the parent compound, isoquinoline, can provide a useful reference point. It is important to note that the hydroxyl group at the 3-position will significantly influence these properties.

Property	Value (for Isoquinoline)	Reference	Notes
pKa	5.14	[2]	This is the pKa of the protonated nitrogen in isoquinoline. The pKa of the hydroxyl group in 3-hydroxyisoquinoline is expected to be in the acidic range.
Aqueous Solubility	Sparingly soluble	[3]	The hydroxyl group in 3-hydroxyisoquinoline may increase its aqueous solubility compared to isoquinoline.
logP	2.14 (Predicted)	[1]	The logP of 3-hydroxyisoquinoline is expected to be lower than that of isoquinoline due to the presence of the polar hydroxyl group.

Tautomerism

3-Hydroxyisoquinoline exists in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form. The predominant tautomer is dependent on the solvent environment. In non-hydroxylic solvents such as diethyl ether, the lactim form is favored, while in water, the lactam form predominates[4]. This tautomerism is a critical consideration in its reactivity and biological interactions.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **3-Hydroxyisoquinoline**.

NMR Spectroscopy

Detailed ^1H and ^{13}C NMR spectral data for **3-Hydroxyisoquinoline** are not consistently reported. However, the spectra of isoquinoline and its derivatives can be used for interpretation[5][6]. The chemical shifts will be influenced by the position of the hydroxyl group and the tautomeric form present in the solvent used for analysis.

Infrared (IR) Spectroscopy

The IR spectrum of isoquinoline shows characteristic peaks for C-H stretching in the aromatic region ($3000\text{--}3100\text{ cm}^{-1}$), C-H in-plane bending ($1000\text{--}1100\text{ cm}^{-1}$), and C-H out-of-plane bending ($800\text{--}900\text{ cm}^{-1}$)[7]. For **3-Hydroxyisoquinoline**, additional characteristic peaks would be expected for the O-H stretch (broad, $\sim 3200\text{--}3600\text{ cm}^{-1}$) in the lactim form and the C=O stretch ($\sim 1650\text{--}1700\text{ cm}^{-1}$) in the lactam form.

Mass Spectrometry

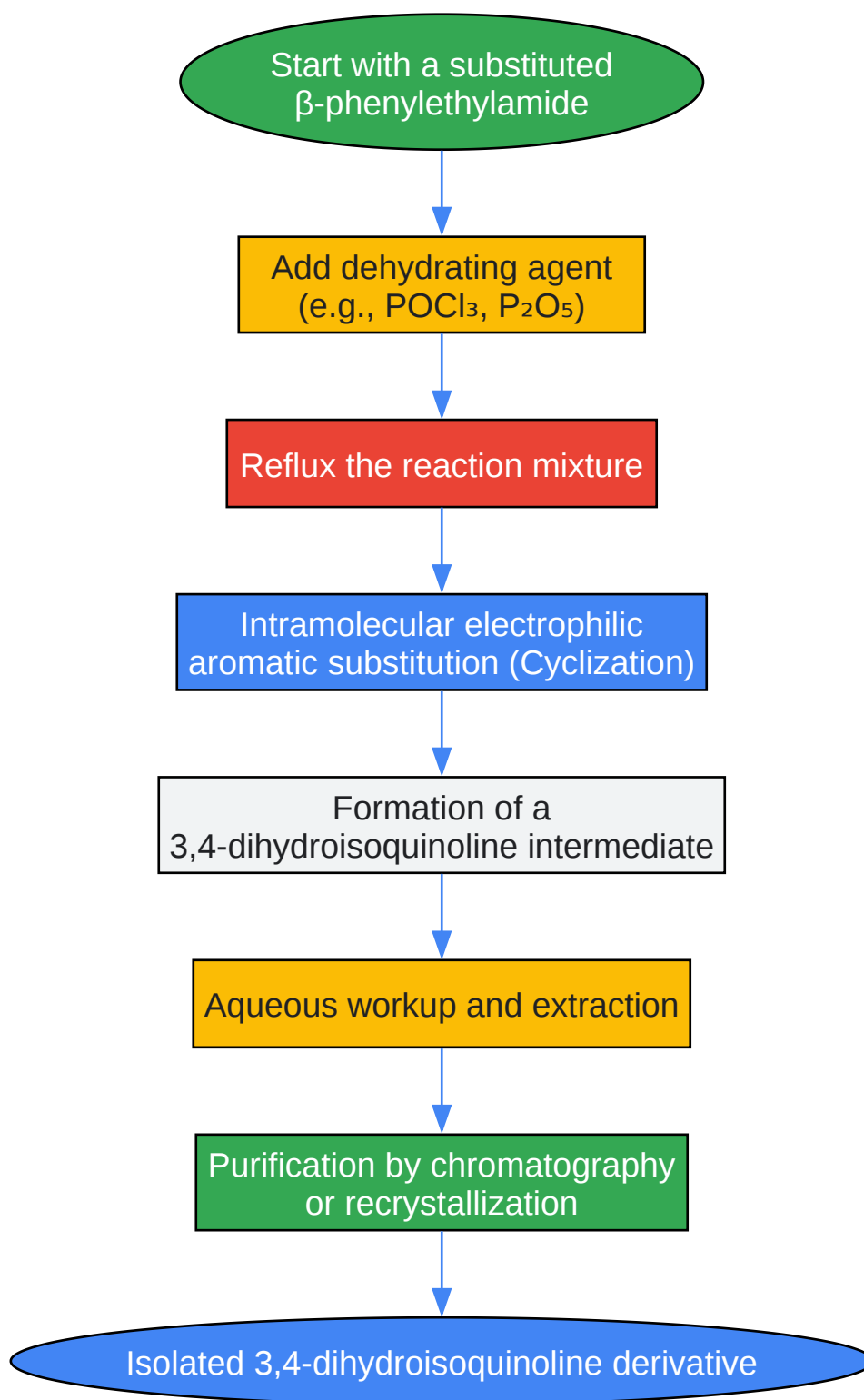
The mass spectrum of isoquinoline shows a prominent molecular ion peak. The fragmentation pattern is characteristic of the fused ring system[7][8]. For **3-Hydroxyisoquinoline**, the fragmentation would be influenced by the hydroxyl group, potentially leading to the loss of CO or CHO fragments.

Experimental Protocols

Synthesis of 3-Hydroxyisoquinoline via Bischler-Napieralski Reaction

A common method for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction[9][10][11][12][13]. A plausible synthetic route to **3-Hydroxyisoquinoline** would involve the cyclization of a suitably substituted β -phenylethylamide.

Workflow for the Synthesis of a Dihydroisoquinoline Intermediate:



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Caption: A generalized workflow for the Bischler-Napieralski synthesis of a 3,4-dihydroisoquinoline intermediate.

Dehydrogenation: The resulting 3,4-dihydroisoquinoline can then be dehydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the aromatic **3-Hydroxyisoquinoline**.

Determination of pKa

The pKa of **3-Hydroxyisoquinoline** can be determined by potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Protocol:

- Prepare a standard solution of **3-Hydroxyisoquinoline** in a suitable solvent (e.g., a water/methanol mixture).
- Calibrate a pH meter with standard buffer solutions.
- Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).
- Record the pH after each addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Shake-Flask Solubility Protocol:

- Add an excess amount of **3-Hydroxyisoquinoline** to a known volume of water in a flask.
- Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.

- Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.
- Analyze the concentration of **3-Hydroxyisoquinoline** in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is also the standard procedure for determining the logP value.

Shake-Flask logP Protocol:

- Prepare a solution of **3-Hydroxyisoquinoline** in either water or n-octanol.
- Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent (n-octanol or water, respectively). The n-octanol and water should be pre-saturated with each other.
- Seal the flask and shake it vigorously for a set period to allow for partitioning between the two phases.
- Allow the two phases to separate completely.
- Carefully sample each phase.
- Determine the concentration of **3-Hydroxyisoquinoline** in both the aqueous and n-octanol phases using an appropriate analytical technique.
- Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
- The logP is the base-10 logarithm of P.

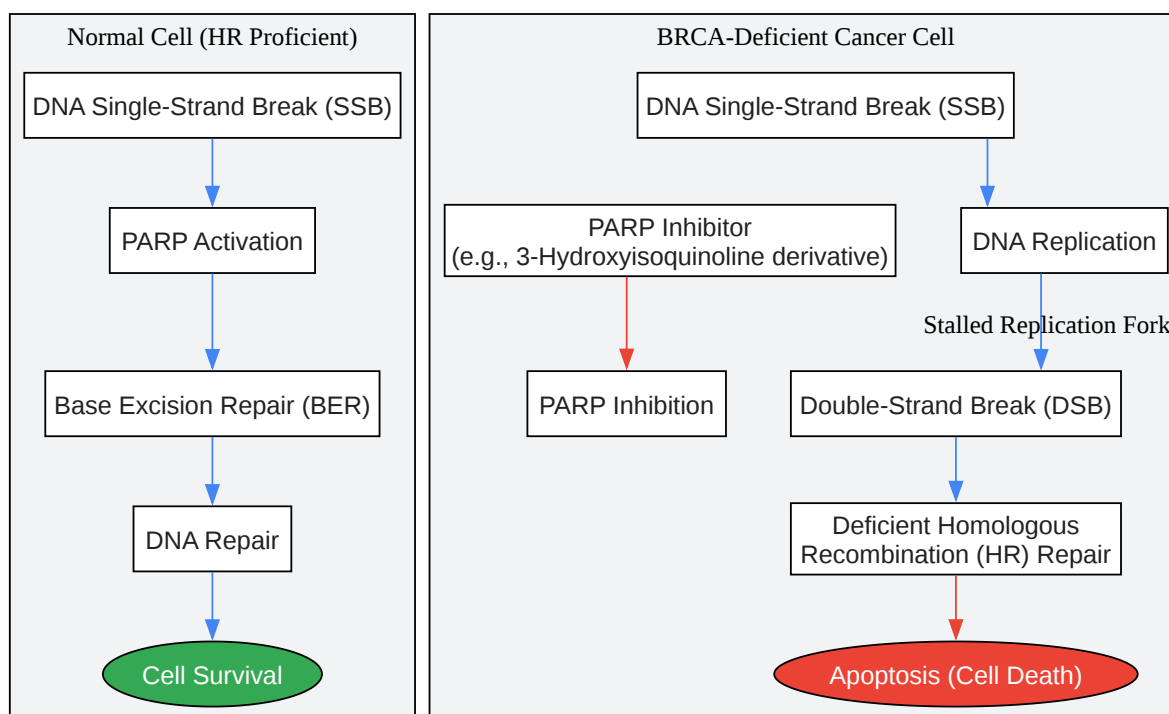
Biological Activity and Signaling Pathways

Derivatives of **3-Hydroxyisoquinoline** have shown promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair^[14]. PARP inhibitors are a

class of targeted cancer therapies, particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[15][16][17].

PARP Inhibition Signaling Pathway

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Activated PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage to facilitate repair[14]. PARP inhibitors block this process. In cells with a deficient homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., BRCA-mutated cells), the unrepaired SSBs can lead to the formation of DSBs during DNA replication. The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality[16][18].



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Caption: The mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-deficient cancer cells.

Conclusion

3-Hydroxyisoquinoline is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in the development of new therapeutic agents. This guide has summarized its key physicochemical properties and provided a framework for its synthesis and characterization. The role of its derivatives as PARP inhibitors highlights the importance of this scaffold in modern drug discovery. Further experimental determination of its pKa, solubility, and logP will be invaluable for the continued development of **3-Hydroxyisoquinoline**-based compounds for a range of applications.

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References

- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Isoquinoline | C₉H₇N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoquinoline [webbook.nist.gov]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. [organicreactions.org](https://www.organicreactions.org) [[organicreactions.org](https://www.organicreactions.org)]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β -Carboline Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [cancerresearchuk.org](https://www.cancerresearchuk.org) [[cancerresearchuk.org](https://www.cancerresearchuk.org)]
- 16. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 17. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 18. PARP and PARG inhibitors in cancer treatment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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